4-Dimethylamino-1-naphthyl isothiocyanate (DANITC, CAS 29711-79-3) is an advanced, dual-functional derivatization reagent engineered for the highly sensitive detection of primary and secondary amines, amino acids, and N-terminal protein adducts. Functioning as an upgraded alternative to traditional Edman degradation reagents, DANITC incorporates a naphthyl fluorophore and an ionizable tertiary amine moiety [1]. This structural design provides a stable, crystalline solid that seamlessly integrates into modern analytical workflows, offering exceptional utility for procurement teams outfitting laboratories for trace-level high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) applications [2].
Procuring generic phenyl isothiocyanate (PITC) or pentafluorophenyl isothiocyanate (PFPITC) as a substitute for DANITC severely bottlenecks trace-level analytical workflows. Standard PITC generates neutral, UV-absorbing thiohydantoin derivatives that suffer from high background interference in complex biological matrices and exhibit extremely poor ionization efficiency in positive-mode electrospray ionization (ESI+) [1]. Furthermore, PITC is a volatile, pungent liquid that complicates precise gravimetric dispensing and poses higher occupational exposure risks. DANITC solves these critical failures by providing a solid-state reagent that introduces a built-in protonation site (the dimethylamino group) and a fluorescent chromophore, enabling multi-modal detection and dramatically lowering the limit of detection in mass spectrometric assays [1].
In comparative studies of N-terminal protein adduct derivatization, modifying amino acids with DANITC yields thiohydantoin derivatives with vastly superior mass spectrometric responses compared to standard reagents. Because DANITC contains a highly ionizable tertiary amine, it acts as a built-in protonation site for positive-mode electrospray ionization (ESI+). Research demonstrates that ionizable isothiocyanates like DANITC enhance LC/MS/MS sensitivity by up to three orders of magnitude (1,000-fold) compared to phenyl isothiocyanate (PITC) and significantly outperform pentafluorophenyl isothiocyanate (PFPITC) [1].
| Evidence Dimension | LC/MS/MS Sensitivity / Signal Response |
| Target Compound Data | Up to 1,000-fold signal enhancement due to tertiary amine protonation |
| Comparator Or Baseline | PITC (Phenyl isothiocyanate) and PFPITC |
| Quantified Difference | 3 orders of magnitude (1,000x) higher sensitivity than PITC |
| Conditions | ESI+ LC/MS/MS analysis of derivatized N-terminal valine thiohydantoins |
Allows analytical laboratories to detect low-abundance protein adducts or trace amines that fall below the limit of detection when using conventional PITC.
Standard Edman reagents like PITC rely strictly on UV absorbance, which suffers from high optical background noise in complex biological matrices. DANITC incorporates a naphthyl fluorophore, enabling highly specific fluorescence detection with an excitation wavelength of approximately 345 nm and an emission wavelength of 440 nm[2]. This dual-functionality allows a single derivatization protocol to be analyzed via HPLC-UV, HPLC-Fluorescence, or LC/MS/MS, providing critical cross-platform compatibility [1].
| Evidence Dimension | Analytical Detection Modality |
| Target Compound Data | Fluorescent (Ex ~345 nm / Em ~440 nm) and ESI-MS active |
| Comparator Or Baseline | PITC (UV absorbance only; poor ESI+ response) |
| Quantified Difference | Enables high-specificity fluorescence detection and orthogonal MS detection from a single reagent |
| Conditions | HPLC derivatization of primary and secondary amines |
Eliminates the need to procure and validate separate labeling reagents for optical and mass spectrometric assays, streamlining laboratory inventory.
Traditional Edman reagents such as PITC are pungent, highly toxic liquids that require meticulous handling in fume hoods and are prone to degradation upon repeated atmospheric exposure. In contrast, 4-Dimethylamino-1-naphthyl isothiocyanate is a stable, crystalline solid with a melting point of 117-119 °C [1]. This solid-state nature drastically improves weighing accuracy, reduces inhalation exposure risks during routine laboratory preparation, and extends shelf-life under standard refrigerated (2-8 °C) storage conditions [1].
| Evidence Dimension | Physical state and handling safety |
| Target Compound Data | Stable crystalline solid (mp 117-119 °C) |
| Comparator Or Baseline | PITC (pungent, volatile liquid, bp 221 °C) |
| Quantified Difference | Eliminates liquid-handling volatility risks and enables precise gravimetric dispensing |
| Conditions | Standard laboratory reagent preparation and storage |
Reduces occupational exposure risks and improves batch-to-batch analytical reproducibility by allowing precise gravimetric weighing of the derivatization reagent.
DANITC is the optimal procurement choice for laboratories executing modified Edman degradation (e.g., the FIRE procedure) to quantify low-background N-terminal hemoglobin adducts. Its superior ESI+ ionization efficiency ensures that ultra-trace electrophilic adducts can be reliably detected via LC/MS/MS[1].
For proteomics core facilities transitioning away from UV-limited methods, replacing standard PITC with DANITC enables sub-picomole amino acid sequencing. The dual-mode nature of the reagent allows facilities to utilize either HPLC-fluorescence or mass spectrometry depending on instrument availability [1].
DANITC is highly recommended for industrial quality control labs needing to derivatize and quantify non-chromophoric aliphatic amines or aminoglycosides. Its solid-state stability improves batch-to-batch reproducibility, while its strong fluorescence at 440 nm emission allows for robust quantification using standard HPLC-FL detectors[2].
Irritant;Health Hazard